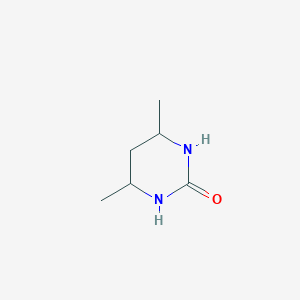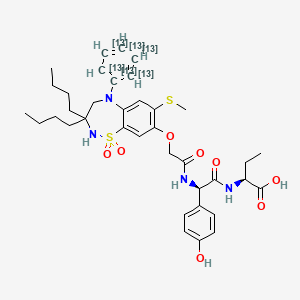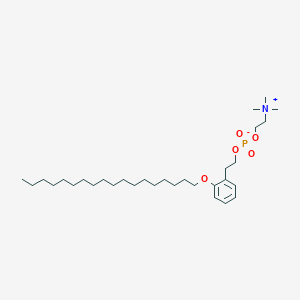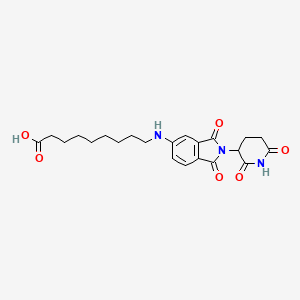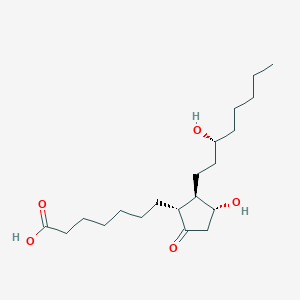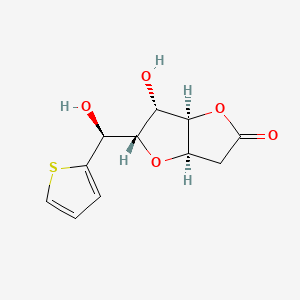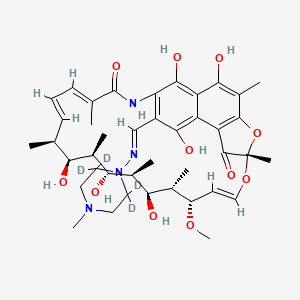
25-Desacetyl Rifampicin-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
25-Desacetyl Rifampicin-d4 is a deuterated analog of 25-Desacetyl Rifampicin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The deuterium labeling helps in tracing and quantifying the compound in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 25-Desacetyl Rifampicin-d4 involves the deuteration of 25-Desacetyl Rifampicin. Deuterium atoms replace hydrogen atoms in the molecule, which can be achieved through various chemical reactions involving deuterated reagents. The exact synthetic route and reaction conditions are often proprietary and may involve multiple steps, including deacetylation and deuteration processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized for high yield and purity, often involving continuous flow synthesis techniques to improve efficiency and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
25-Desacetyl Rifampicin-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
25-Desacetyl Rifampicin-d4 is widely used in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for quantifying the concentration of 25-Desacetyl Rifampicin in samples.
Biology: Employed in studies involving the metabolism and pharmacokinetics of rifampicin and its derivatives.
Medicine: Used in research on tuberculosis treatment, as rifampicin is a critical component of anti-TB therapy.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing rifampicin
Wirkmechanismus
The mechanism of action of 25-Desacetyl Rifampicin-d4 is similar to that of rifampicin. It inhibits the DNA-dependent RNA polymerase in bacteria, thereby suppressing RNA synthesis. This action is crucial for its antimicrobial activity, particularly against Mycobacterium tuberculosis . The deuterium labeling does not significantly alter the mechanism but aids in tracing and quantification in research studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
25-Desacetyl Rifampicin: The non-deuterated analog, used similarly in research but without the benefits of deuterium labeling.
Rifampicin: The parent compound, widely used in tuberculosis treatment.
Rifamycin S: Another derivative used in the synthesis of rifampicin.
Uniqueness
25-Desacetyl Rifampicin-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research applications. This makes it particularly valuable in pharmacokinetic and metabolic studies .
Eigenschaften
Molekularformel |
C41H56N4O11 |
|---|---|
Molekulargewicht |
784.9 g/mol |
IUPAC-Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i16D2,17D2 |
InChI-Schlüssel |
KUJZTIJOBQNKDR-MQUDYZIOSA-N |
Isomerische SMILES |
[2H]C1(CN(CC(N1/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O)([2H])[2H])C)[2H] |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


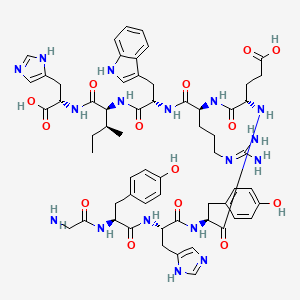
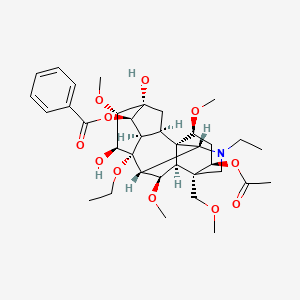
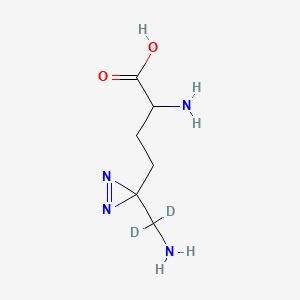
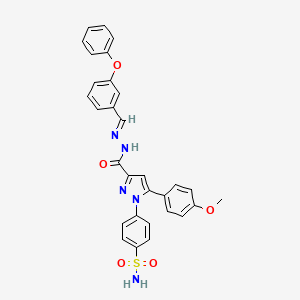
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
